molecular formula C6H8Cl2O2 B15319359 6,6-Dichlorohex-5-enoicacid

6,6-Dichlorohex-5-enoicacid

Cat. No.: B15319359
M. Wt: 183.03 g/mol
InChI Key: RRFLYHVGVIYJED-UHFFFAOYSA-N
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Description

6,6-Dichlorohex-5-enoic acid (CAS: 23139-86-8) is a chlorinated unsaturated carboxylic acid with the molecular formula C₆H₈Cl₂O₂. Its structure features a hexenoic acid backbone with two chlorine atoms at the 6th carbon and a double bond at the 5th position. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its unique electronic and steric properties, conferred by the conjugated dichloro-alkene system, make it valuable in cycloaddition reactions, polymer synthesis, and as a precursor for bioactive molecules .

Properties

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

6,6-dichlorohex-5-enoic acid

InChI

InChI=1S/C6H8Cl2O2/c7-5(8)3-1-2-4-6(9)10/h3H,1-2,4H2,(H,9,10)

InChI Key

RRFLYHVGVIYJED-UHFFFAOYSA-N

Canonical SMILES

C(CC=C(Cl)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dichlorohex-5-enoic acid typically involves the chlorination of hexenoic acid derivatives. One common method is the reaction of hex-5-enoic acid with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.

Industrial Production Methods

Industrial production of 6,6-dichlorohex-5-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6-Dichlorohex-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of hex-5-enoic acid derivatives.

    Reduction: Formation of hex-5-enoic acid with fewer chlorine atoms.

    Substitution: Formation of hex-5-enoic acid derivatives with different functional groups.

Scientific Research Applications

6,6-Dichlorohex-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-dichlorohex-5-enoic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and the carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Key Structural Features Functional Groups Primary Applications
6,6-Dichlorohex-5-enoic acid 23139-86-8 Dichloro-substituted alkene, carboxylic acid Cl⁻, C=C, COOH Organic synthesis, polymers
6,6-Diethoxyhexanoic acid 155200-43-4 Ethoxy groups at C6, saturated chain OCH₂CH₃, COOH Surfactants, ester synthesis
Hexachlorocyclohexane (α-isomer) 959-98-8 Cyclohexane ring with six chlorine atoms Cl⁻ (multiple positions) Historical insecticide
6,6-Difluoro-1,4-diazepane 529509-60-2 Fluorinated diazepane ring F⁻, N-containing heterocycle Pharmaceutical intermediates

Physicochemical Properties

  • Acidity: The electron-withdrawing chlorine atoms in 6,6-Dichlorohex-5-enoic acid enhance the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-halogenated analogs like hexanoic acid (pKa ~4.8). This property is critical in deprotonation-driven reactions .
  • Reactivity: The conjugated alkene and chlorine substituents facilitate electrophilic addition and Diels-Alder reactions, distinguishing it from saturated derivatives like 6,6-diethoxyhexanoic acid, which undergoes nucleophilic acyl substitution .
  • Solubility: Chlorination reduces polarity, making 6,6-Dichlorohex-5-enoic acid less water-soluble than its hydroxylated or ethoxylated counterparts.

Toxicity and Environmental Impact

  • Chlorinated compounds like 6,6-Dichlorohex-5-enoic acid are more persistent in the environment than ethoxylated or fluorinated analogs. However, they are less bioaccumulative than hexachlorocyclohexane, which is classified as a persistent organic pollutant (POP) .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: 6,6-Dichlorohex-5-enoic acid’s dichloro-alkene motif is leveraged in synthesizing anti-inflammatory agents, outperforming non-chlorinated acids in reaction yields (e.g., 78% vs. 45% in a 2022 study) .
  • Material Science : Its use in polymer cross-linking agents enhances thermal stability (decomposition temperature ~250°C vs. 180°C for ethoxylated analogs) .

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